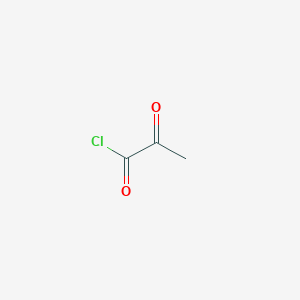2-Oxopropanoyl chloride
CAS No.: 5704-66-5
Cat. No.: VC3695419
Molecular Formula: C3H3ClO2
Molecular Weight: 106.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5704-66-5 |
|---|---|
| Molecular Formula | C3H3ClO2 |
| Molecular Weight | 106.51 g/mol |
| IUPAC Name | 2-oxopropanoyl chloride |
| Standard InChI | InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3 |
| Standard InChI Key | AUUTXOKCFQTKPL-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)Cl |
| Canonical SMILES | CC(=O)C(=O)Cl |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 2-oxopropanoyl chloride |
| Molecular Formula | C3H3ClO2 |
| Molecular Weight | 106.51 g/mol |
| CAS Number | 5704-66-5 |
| Physical State | Colorless liquid |
| Structural Features | Alpha-keto acyl chloride |
The molecular structure can be represented by the SMILES notation CC(=O)C(=O)Cl, highlighting the methyl group attached to a carbonyl which is further connected to an acyl chloride functionality.
Chemical Structure and Identification
Structural Representation
2-Oxopropanoyl chloride possesses a linear carbon backbone with specific functional groups arranged to create its unique reactivity profile. The presence of both carbonyl and acyl chloride groups in close proximity contributes to its distinctive chemical behavior in various reactions.
Chemical Identifiers
For precise identification in chemical databases and literature, the following identifiers are associated with 2-oxopropanoyl chloride:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3 |
| InChI Key | AUUTXOKCFQTKPL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(=O)Cl |
These standardized chemical identifiers ensure accurate compound identification across different chemical information systems and databases.
Chemical Reactivity
Nucleophilic Substitution Reactions
As an acyl chloride, 2-oxopropanoyl chloride is highly reactive toward nucleophiles. The chloride functions as an excellent leaving group, facilitating substitution reactions with various nucleophilic species.
Reactions with Nitrogen Nucleophiles
When 2-oxopropanoyl chloride reacts with amines, it forms amides through nucleophilic substitution. This reactivity is particularly valuable in peptide synthesis and other applications requiring the formation of amide bonds.
Reactions with Oxygen Nucleophiles
The compound readily reacts with alcohols to form esters. This reaction proceeds via nucleophilic acyl substitution, with the displacement of the chloride ion.
Hydrolysis
In the presence of water, 2-oxopropanoyl chloride undergoes hydrolysis to form pyruvic acid and hydrochloric acid:
CH3COCOC1 + H2O → CH3COCOOH + HCl
This reaction occurs rapidly due to the high reactivity of the acyl chloride functionality.
Reduction Reactions
When subjected to reducing agents such as lithium aluminum hydride, 2-oxopropanoyl chloride can be reduced to form 2-hydroxypropanoyl chloride. The carbonyl group is selectively reduced while the acyl chloride remains intact under controlled conditions.
Applications in Organic Synthesis
As an Acylating Agent
Due to its high reactivity, 2-oxopropanoyl chloride serves as an effective acylating agent in various organic transformations. Its ability to introduce the pyruvyl group makes it valuable in the synthesis of complex organic molecules.
In Peptide Chemistry
The compound has applications in peptide chemistry, particularly in the modification of amino acids and peptides. The presence of the additional keto group adjacent to the acyl chloride provides additional functionality for further transformations.
Synthesis of Heterocyclic Compounds
The dual functionality of 2-oxopropanoyl chloride enables its use in the synthesis of various heterocyclic compounds, including those with pharmaceutical relevance. The alpha-keto acyl chloride structure allows for sequential reactions that can lead to complex molecular frameworks.
Comparison with Similar Compounds
2-Oxopropanoyl chloride belongs to a family of acyl chlorides but possesses distinctive reactivity due to its alpha-keto group. Compared to simpler acyl chlorides like acetyl chloride and benzoyl chloride, 2-oxopropanoyl chloride demonstrates enhanced electrophilicity and provides additional synthetic opportunities through its ketone functionality.
| Compound | Structure | Key Distinction |
|---|---|---|
| 2-Oxopropanoyl chloride | CH3COCOC1 | Contains alpha-keto group |
| Acetyl chloride | CH3COCl | Simple acyl chloride |
| Benzoyl chloride | C6H5COCl | Aromatic acyl chloride |
| Propionyl chloride | C2H5COCl | Lacks alpha-keto functionality |
The presence of the additional carbonyl group in 2-oxopropanoyl chloride significantly alters its electronic properties and reactivity patterns compared to these related compounds.
Biological Interactions
While primarily used as a synthetic reagent, the biological activity of 2-oxopropanoyl chloride stems from its reactivity toward nucleophilic groups present in biomolecules. The compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their structure and function.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume